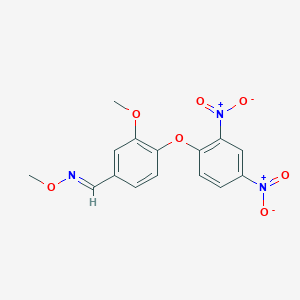
4-{2,4-bisnitrophenoxy}-3-methoxybenzaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-methoxymethanimine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a methoxymethanimine group attached to a phenyl ring substituted with a 2,4-dinitrophenoxy and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-methoxymethanimine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the nitration of phenol to obtain 2,4-dinitrophenol, followed by its etherification with 3-methoxyphenol. The resulting compound is then subjected to a condensation reaction with methoxymethanimine under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also incorporate continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-methoxymethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-methoxymethanimine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-N-methoxymethanimine
- N’-[(1E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
(E)-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-methoxymethanimine stands out due to its specific substitution pattern on the phenyl ring, which influences its reactivity and potential applications. The presence of both methoxy and dinitrophenoxy groups provides a unique combination of electronic effects, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O7 |
|---|---|
Molecular Weight |
347.28 g/mol |
IUPAC Name |
(E)-1-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H13N3O7/c1-23-15-7-10(9-16-24-2)3-5-14(15)25-13-6-4-11(17(19)20)8-12(13)18(21)22/h3-9H,1-2H3/b16-9+ |
InChI Key |
NPMCVFRRTRDHRA-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


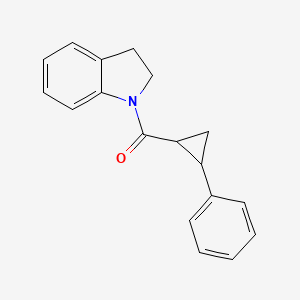
![4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11114329.png)
![3-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114331.png)
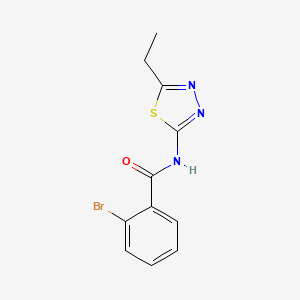
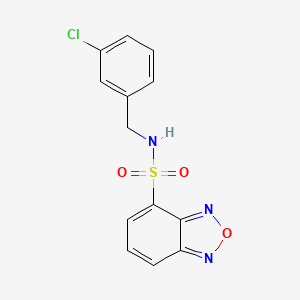
![N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B11114345.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11114352.png)

![3,4-Dimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114359.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11114364.png)
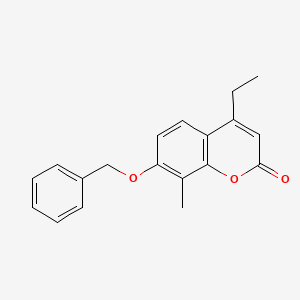
![2-Isopropyl-5-methyl-[1,4]benzoquinone 4-(4-methyl-benzoyl)oxime](/img/structure/B11114368.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-YL]-4-phenylbutan-1-one](/img/structure/B11114372.png)
![3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B11114374.png)
